3-(3-Chloro-5H-dibenzo[B,F]azepin-5-YL)-N,N-dimethylpropan-1-amine 3-(3-Chloro-5H-dibenzo[B,F]azepin-5-YL)-N,N-dimethylpropan-1-amine
Brand Name: Vulcanchem
CAS No.: 2095-42-3
VCID: VC0195738
InChI: InChI=1S/C19H21ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-11,14H,5,12-13H2,1-2H3
SMILES: CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl
Molecular Formula: C19H22Cl2N2
Molecular Weight: 312.8 g/mol

3-(3-Chloro-5H-dibenzo[B,F]azepin-5-YL)-N,N-dimethylpropan-1-amine

CAS No.: 2095-42-3

VCID: VC0195738

Molecular Formula: C19H22Cl2N2

Molecular Weight: 312.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-(3-Chloro-5H-dibenzo[B,F]azepin-5-YL)-N,N-dimethylpropan-1-amine - 2095-42-3

Description

3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine, also known as dehydroclomipramine , is a chemical compound with a molecular weight of 312.8 g/mol . It has a role as an impurity and by-product . The compound is characterized by the molecular formula C19H21ClN2 . Synonyms for this substance include 3-(3-CHLORO-5H-DIBENZO[B,F]AZEPIN-5-YL)-N,N-DIMETHYLPROPAN-1-AMINE, 3-(2-chlorobenzo[b]benzazepin-11-yl)-N,N-dimethylpropan-1-amine, and GW568C1JB2 .

This compound is related to other chemical structures, such as N-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,N',N'-trimethylpropane-1,3-diamine Dihydrochloride, which has a molecular weight of 458.90 , and 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine . It is also related to 3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride, which has a molecular weight of 349.3 g/mol .

CAS No. 2095-42-3
Product Name 3-(3-Chloro-5H-dibenzo[B,F]azepin-5-YL)-N,N-dimethylpropan-1-amine
Molecular Formula C19H22Cl2N2
Molecular Weight 312.8 g/mol
IUPAC Name 3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine
Standard InChI InChI=1S/C19H21ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-11,14H,5,12-13H2,1-2H3
Standard InChIKey VSKOGDPXBVMJCT-UHFFFAOYSA-N
SMILES CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl
Canonical SMILES CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl
Appearance Solid
Purity > 95%
Synonyms 3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride
PubChem Compound 16758221
Last Modified Apr 15 2024

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